1-(2-Amino-5-fluorophenyl)-2-phenylethanone
CAS No.: 728024-64-4
Cat. No.: VC4747628
Molecular Formula: C14H12FNO
Molecular Weight: 229.254
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 728024-64-4 |
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Molecular Formula | C14H12FNO |
Molecular Weight | 229.254 |
IUPAC Name | 1-(2-amino-5-fluorophenyl)-2-phenylethanone |
Standard InChI | InChI=1S/C14H12FNO/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2 |
Standard InChI Key | YPYITVHBZLLQRZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)N |
Introduction
Chemical Identity and Structural Features
Spectral and Physicochemical Properties
While direct data for 1-(2-Amino-5-fluorophenyl)-2-phenylethanone is limited, analogous compounds provide insights:
Property | Value (Analogous Compound) | Source |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 264.2 ± 20.0 °C | |
Flash Point | 113.6 ± 21.8 °C | |
LogP (Partition Coeff.) | 1.88 |
The fluorine atom at the para position relative to the amino group enhances electronegativity, potentially increasing solubility in polar solvents compared to non-fluorinated analogs . The amino group facilitates hydrogen bonding, which is crucial for interactions in catalytic or biological environments .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone can be inferred from methods used for structurally similar compounds. A notable approach involves:
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Condensation Reactions: Reacting 2-ethynyl-4-fluoroaniline with hydrochloric acid under controlled conditions (50°C for 36 hours), followed by pH adjustment and purification . This method yields intermediates with high purity (99.2% by HPLC) .
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling to introduce the amino group post-ketone formation, a strategy employed in arylaminothiazole syntheses .
Optimization Challenges
Synthesis efficiency depends on:
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Temperature Control: Excessive heat during pH adjustment risks byproduct formation .
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Catalyst Selection: Palladium-based catalysts improve yield in cross-coupling steps but require rigorous removal to meet pharmaceutical standards .
Applications in Pharmaceutical Research
AKR1C3 Inhibitors for Cancer Therapy
1-(2-Amino-5-fluorophenyl)-2-phenylethanone serves as a precursor in synthesizing tricyclic inhibitors of AKR1C3, an enzyme overexpressed in hormone-dependent cancers . These inhibitors disrupt androgen metabolism, potentially overcoming resistance to therapies like enzalutamide .
Kinase and Checkpoint Kinase Inhibitors
Derivatives of this compound have been modified to target Src family kinases (SFKs) and checkpoint kinase 1 (Chk1), both critical in cell cycle regulation . For example, substituting the ethanone moiety with pyridyl groups enhances ATP-competitive binding, achieving picomolar inhibitory potency .
Recent Advances and Future Directions
Fluorine-Mediated Bioavailability Enhancements
Recent patents highlight fluorinated analogs of this compound with improved blood-brain barrier penetration, expanding potential applications in neurological disorders . For instance, replacing the phenyl group with a trifluoromethyl moiety increases lipophilicity (LogP = 2.34) .
Sustainable Synthesis Methods
Microwave-assisted synthesis reduces reaction times from 36 hours to under 4 hours, minimizing energy use and byproducts . Green chemistry approaches, such as aqueous-phase reactions, are under investigation to replace volatile organic solvents .
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